molecular formula C16H21NO4 B1350228 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid CAS No. 565166-93-0

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid

Katalognummer: B1350228
CAS-Nummer: 565166-93-0
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: KWQBRUAGAALBJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields This compound is a derivative of piperidine and benzoic acid, featuring a unique structure that combines these two moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid typically involves the following steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of 2,6-dimethylpiperidine. This can be achieved through the hydrogenation of 2,6-dimethylpyridine in the presence of a suitable catalyst.

    Attachment of the Benzoic Acid Moiety: The next step involves the reaction of the piperidine derivative with a benzoic acid derivative. This can be done through an esterification reaction, where the piperidine derivative reacts with an activated benzoic acid ester in the presence of a base.

    Formation of the Final Compound: The final step involves the introduction of the oxoethoxy group. This can be achieved through a nucleophilic substitution reaction, where the piperidine-benzoic acid intermediate reacts with an appropriate oxoethoxy reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of a base or acid catalyst.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituent introduced but may include various esters, amides, or ethers.

Wissenschaftliche Forschungsanwendungen

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity. Studies may focus on its interaction with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. Research may include its use as a drug candidate or as a tool for studying disease mechanisms.

    Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2,6-Dimethylpiperidin-1-yl)benzoic acid: Shares the piperidine and benzoic acid moieties but lacks the oxoethoxy group.

    4-((2,6-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid: Contains a sulfonyl group instead of the oxoethoxy group.

Uniqueness

4-(2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy)benzoic acid is unique due to the presence of the oxoethoxy group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds and allows for unique interactions and reactions.

Eigenschaften

IUPAC Name

4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-4-3-5-12(2)17(11)15(18)10-21-14-8-6-13(7-9-14)16(19)20/h6-9,11-12H,3-5,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQBRUAGAALBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394874
Record name 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565166-93-0
Record name 4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.